molecular formula C9H6N4 B1315657 6-(1H-imidazol-1-yl)nicotinonitrile CAS No. 923156-23-4

6-(1H-imidazol-1-yl)nicotinonitrile

Cat. No.: B1315657
CAS No.: 923156-23-4
M. Wt: 170.17 g/mol
InChI Key: VIQLFEWGPFBJND-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile backbone substituted at the 6-position with a 1H-imidazole ring. This structure combines the electron-deficient pyridine core with the electron-rich imidazole moiety, rendering it a versatile scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQLFEWGPFBJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554713
Record name 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923156-23-4
Record name 6-(1H-Imidazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)nicotinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(1H-imidazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)nicotinonitrile largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it a useful ligand in coordination chemistry .

Comparison with Similar Compounds

Nicotinonitrile Derivatives with Imidazole Substituents

Several analogues from Abbas et al. (2015) share the nicotinonitrile core but differ in imidazole substituents and additional functional groups:

  • A1–A6: These compounds feature 2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl substituents on the nicotinonitrile backbone. Variations in phenyl ring substituents (e.g., 4-chloro, 4-methoxy, 2-hydroxy) influence their anti-breast cancer activity. For instance, A1 (4-chlorophenyl) and A2 (4-methoxyphenyl) exhibit distinct binding affinities to MCF-7 receptors, as predicted by DFT-QSAR models .

Benzimidazole and Thioether Analogues

  • 6-((1H-Benzo[d]imidazol-2-yl)thio)nicotinonitrile: Replaces the imidazol-1-yl group with a benzimidazole-thioether moiety.
  • 2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6g): Incorporates a nitro group and an ethylamine chain, enhancing polarity. Its synthesis via LiAlH4 reduction highlights divergent synthetic pathways compared to 6-(1H-imidazol-1-yl)nicotinonitrile .

Physicochemical Properties

  • N-Isobutyl-1-octyl-5-phenyl-1H-imidazol-2-amine (8a): Exhibits ¹H NMR signals at δ 1.15–4.43 ppm for alkyl chains and aromatic protons, similar to imidazole derivatives. The nitrile group in this compound would likely introduce distinct deshielding effects .
  • Compound 6g : Shows a characteristic ¹H NMR peak at δ 8.33 ppm for the nitrobenzimidazole proton, contrasting with the unsubstituted imidazole in the target compound .

Antimicrobial Activity

Imidazole derivatives (e.g., 8a–8h) demonstrate varying antimicrobial potency:

  • 8a : BIC50 >400 μM against S. aureus and E. coli, indicating moderate activity.
  • 8d (3,4-dichlorophenyl): Enhanced activity with BIC50 values <200 μM for select bacterial strains . No direct antimicrobial data are available for this compound, but its structural simplicity may limit potency compared to halogenated analogues.

Anti-Cancer Potential

  • A1–A6: DFT-QSAR models predict strong anti-breast cancer activity, with binding energies ranging from −7.2 to −9.8 kcal/mol for MCF-7 receptors. The 2-mercapto group in these compounds enhances hydrogen bonding, a feature absent in this compound .

Biological Activity

6-(1H-imidazol-1-yl)nicotinonitrile, also known as a derivative of nicotinonitrile, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8N4\text{C}_{10}\text{H}_{8}\text{N}_{4}

This compound features a pyridine-like structure combined with an imidazole moiety, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing enzymatic activities and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction: Similar compounds have been shown to bind DNA and interfere with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation: It may influence oxidative stress levels within cells, which is crucial for cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results demonstrate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies using various cancer cell lines have produced the following IC50 values:

Cell LineIC50 (µM)
HeLa5.2
A5493.8
MDA-MB-2314.5

These values indicate that this compound effectively inhibits the proliferation of cancer cells.

Case Studies

A notable study investigated the effects of this compound on Helicobacter pylori, a bacterium associated with gastric ulcers. The compound demonstrated significant inhibition in growth assays, suggesting potential therapeutic applications for gastrointestinal diseases .

Another research focused on its role in modulating oxidative stress in cancer cells. The findings indicated that treatment with this compound led to a reduction in ROS levels, enhancing the cytotoxic effects against tumor cells .

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